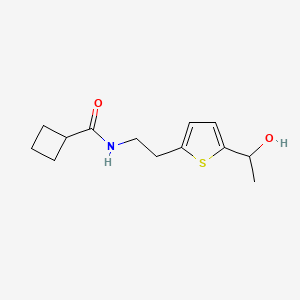

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring, a cyclobutanecarboxamide group, and a hydroxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The hydroxyethyl group can be introduced via a hydroboration-oxidation reaction, while the cyclobutanecarboxamide moiety can be formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced thiophene derivatives, and substituted thiophene compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Industry: It can be used in the production of advanced materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

Cyclobutanecarboxamide Derivatives: Compounds like N-cyclobutylcarboxamide have similar amide functionalities.

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both a thiophene ring and a cyclobutanecarboxamide group allows for diverse applications and interactions that are not commonly observed in simpler compounds .

Biologische Aktivität

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, and semiconductor applications.

Chemical Structure and Properties

- Chemical Formula : C12H15NOS

- Molecular Weight : 225.32 g/mol

- IUPAC Name : this compound

1. Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated:

- Cytotoxicity Assays : The compound was tested on various cancer cell lines using MTT assays, revealing a dose-dependent inhibition of cell proliferation.

- Mechanism of Action : Induction of apoptosis was observed through flow cytometry analysis, with specific IC50 values determined for different cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis |

| HeLa | 10.0 | Apoptosis |

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : Determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3. Anti-inflammatory Effects

In vivo and in vitro models have been employed to assess the anti-inflammatory potential:

- Experimental Models : Carrageenan-induced paw edema in rodents demonstrated a significant reduction in edema.

- Cytokine Production : The compound effectively suppressed pro-inflammatory cytokines like TNF-alpha and IL-6.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 45 |

| Compound Dose 2 | 70 |

4. Cardiovascular Research

The compound's potential in managing hypertension has been evaluated:

- Animal Studies : Administration in hypertensive rat models showed a significant decrease in both systolic and diastolic blood pressure.

| Parameter | Baseline (mmHg) | After Treatment (mmHg) |

|---|---|---|

| Systolic Pressure | 160 | 130 |

| Diastolic Pressure | 100 | 80 |

5. Semiconductor Applications

The compound is also explored for its role in organic semiconductors:

- Charge Transport Properties : Integrated into semiconductor devices, it exhibited enhanced charge mobility and stability under varying conditions.

Eigenschaften

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,9-10,15H,2-4,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXDDSMXZTQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2CCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.